Lipophilicity & Polar Surface Area vs. Parent Scaffold
The 5‑bromo substitution markedly increases logP relative to the 5‑unsubstituted core scaffold, while TPSA remains nearly unchanged, resulting in enhanced predicted membrane permeability without altering hydrogen-bonding capacity. [1][2]
| Evidence Dimension | Calculated logP (XLogP3) |
|---|---|
| Target Compound Data | 0.77 (HZB Chemical); 1.01 (ChemScence) |
| Comparator Or Baseline | 6-oxo-1,6-dihydropyridine-3-carbonitrile (unsubstituted): logP = -0.323 (ChemBase) |
| Quantified Difference | ΔlogP ≈ +1.33 (range: +1.09 to +1.33) |
| Conditions | Computed physicochemical properties (XLogP3 / ACD/Labs) |
Why This Matters
Higher logP correlates with improved passive membrane diffusion, which is critical for cell-based assays and in vivo target engagement.
- [1] HZB Chemical: 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile. LogP: 0.77. View Source
- [2] ChemBase: 6-oxo-1,6-dihydropyridine-3-carbonitrile. LogP: -0.3234687; Polar Surface Area: 52.89 Ų. View Source
